EPZ020411 hydrochloride

Epigenetics PRMT6 Selectivity Profiling

EPZ020411 hydrochloride is the first dedicated PRMT6 chemical probe with >10-fold biochemical selectivity over PRMT1/8 and >100-fold over PRMT3/4/5/7, enabling unambiguous target deconvolution. Its favorable rodent PK (unbound plasma > IC50 for >12 h) supports once-daily s.c. dosing for in vivo PD studies, reducing animal stress and variability. Use in parallel with pan-PRMT inhibitors to dissect PRMT6-specific biology in oncology, hearing loss, or transcriptional repression models. Choose the validated tool compound to avoid irreproducible data.

Molecular Formula C25H39ClN4O3
Molecular Weight 479.06
Cat. No. B1574225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ020411 hydrochloride
SynonymsEPZ020411
Molecular FormulaC25H39ClN4O3
Molecular Weight479.06
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ020411 Hydrochloride: A Selective PRMT6 Inhibitor for Targeted Epigenetic Research and In Vivo Validation


EPZ020411 hydrochloride is a potent, selective, small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), a type I PRMT implicated in transcriptional repression and oncogenesis [1]. It was identified through optimization of an aryl pyrazole scaffold as the first dedicated PRMT6 chemical probe suitable for both in vitro and in vivo target validation studies [1]. The hydrochloride salt form (CAS 2070015-25-5) is widely utilized as a research tool compound in epigenetic and oncology research [2].

Why EPZ020411 Hydrochloride Cannot Be Substituted by Generic PRMT or Methyltransferase Inhibitors


While numerous PRMT inhibitors exist, they exhibit distinct selectivity profiles across the nine-member PRMT family that critically alter experimental outcomes. Broad type I PRMT inhibitors (e.g., MS023) potently inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 , making it impossible to attribute phenotypes solely to PRMT6. Dual PRMT4/PRMT6 inhibitors (e.g., MS049) introduce confounding effects via PRMT4 inhibition [1]. Conversely, EPZ020411 hydrochloride demonstrates >10-fold selectivity for PRMT6 over the most closely related PRMT1 and PRMT8, and >100-fold selectivity over PRMT3/4/5/7 [2]. This unique selectivity window, combined with validated in vivo pharmacokinetics absent in less characterized PRMT6 probes, makes EPZ020411 hydrochloride the definitive tool for specific PRMT6 interrogation. Substitution with a less selective or less validated compound risks irreproducible data and flawed target validation.

Quantitative Differentiation of EPZ020411 Hydrochloride: Head-to-Head Selectivity and In Vivo Benchmarking


Biochemical Selectivity: EPZ020411 Hydrochloride vs. Closest PRMT Family Members

EPZ020411 hydrochloride inhibits PRMT6 with an IC50 of 10 nM in biochemical assays [1]. Its selectivity is defined relative to the most homologous PRMTs, PRMT1 and PRMT8, against which it shows IC50 values of 119 nM and 223 nM, respectively [1]. This represents a 12-fold and 22-fold selectivity window, respectively. Furthermore, it exhibits >100-fold selectivity over other type I PRMTs (PRMT3, PRMT4) and type II PRMTs (PRMT5, PRMT7) [1]. In contrast, the pan-type I inhibitor MS023 potently inhibits PRMT6 with an IC50 of 4 nM but also strongly inhibits PRMT1 (IC50 = 30 nM) and PRMT8 (IC50 = 5 nM), offering minimal selectivity .

Epigenetics PRMT6 Selectivity Profiling

Cellular Target Engagement: EPZ020411 Hydrochloride Dose-Dependent H3R2 Methylation Suppression vs. Inactive Analog

In A375 human melanoma cells exogenously overexpressing PRMT6, EPZ020411 hydrochloride treatment for 48 hours resulted in a dose-dependent decrease in the PRMT6-specific substrate methylation mark H3R2, with a cellular IC50 of 0.637 ± 0.241 μM [1]. Crucially, treatment with a structurally matched, PRMT6-inactive analog (compound 15) did not generate an IC50 at concentrations up to 20 μM [1]. This demonstrates that the observed reduction in H3R2 methylation is specifically due to PRMT6 inhibition rather than off-target or cytotoxic effects.

Histone Methylation Cellular Assay Target Engagement

In Vivo Pharmacokinetic Suitability: EPZ020411 Hydrochloride Sustained Exposure Above Biochemical IC50

Following a single 5 mg/kg subcutaneous (s.c.) dose in male Sprague-Dawley rats, EPZ020411 hydrochloride demonstrated a bioavailability of 65.6 ± 4.3% and a terminal half-life of 9.19 ± 1.60 hours [1]. Notably, the unbound blood concentration of EPZ020411 remained above its PRMT6 biochemical IC50 value (10 nM) for more than 12 hours post-dose [1]. This sustained target coverage is a critical parameter for in vivo target engagement studies, contrasting with many research compounds that require continuous infusion or multiple daily doses to maintain effective concentrations.

Pharmacokinetics In Vivo Tool Compound Subcutaneous Dosing

In Vivo Functional Efficacy: EPZ020411 Hydrochloride Attenuates Aminoglycoside-Induced Hearing Loss

In a C57BL/6J mouse model of acute ototoxicity, a single intraperitoneal (i.p.) dose of EPZ020411 hydrochloride (10 mg/kg) significantly reduced neomycin- and cisplatin-induced hearing loss, as measured by auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) thresholds [1]. This in vivo efficacy demonstrates that PRMT6 inhibition by EPZ020411 hydrochloride translates to a measurable functional benefit in a disease-relevant animal model, providing a higher level of validation than in vitro or target engagement studies alone.

Ototoxicity In Vivo Efficacy Hearing Loss Model

Optimal Use Cases for EPZ020411 Hydrochloride in Epigenetic Target Validation and Preclinical Research


Deconvoluting PRMT6-Specific Functions from Other Type I PRMTs

Researchers studying the role of asymmetric arginine dimethylation in gene regulation, DNA repair, or cancer progression often face the challenge that many PRMT inhibitors target multiple family members. EPZ020411 hydrochloride, with its >10-fold biochemical selectivity over PRMT1/8 and >100-fold over PRMT3/4/5/7 [1], allows for the specific interrogation of PRMT6 biology. Its use in parallel with pan-type I inhibitors (e.g., MS023) or dual PRMT4/6 inhibitors (e.g., MS049) can precisely dissect the individual contributions of PRMT6 to a given phenotype, a critical step in target validation and mechanistic studies.

In Vivo Target Engagement and Pharmacodynamic Studies

The favorable pharmacokinetic profile of EPZ020411 hydrochloride in rodents—specifically, the maintenance of unbound plasma concentrations above the biochemical IC50 for >12 hours following a single 5 mg/kg s.c. dose [1]—makes it ideally suited for in vivo pharmacodynamic (PD) studies. Researchers can dose animals once daily via s.c. injection and reliably assess target engagement (e.g., reduction in H3R2 methylation in tumor or tissue samples) without the need for continuous infusion or complex dosing schedules. This practicality reduces animal stress and experimental variability.

Preclinical Efficacy Testing in PRMT6-Driven Cancer and Ototoxicity Models

Given the reported overexpression of PRMT6 in melanoma, bladder, lung, and prostate cancers [1], EPZ020411 hydrochloride is a valuable tool for testing the therapeutic hypothesis of PRMT6 inhibition in xenograft or genetically engineered mouse models of these malignancies. Furthermore, its demonstrated efficacy in attenuating drug-induced hearing loss in vivo [2] supports its use as a chemical probe to explore otoprotective strategies, potentially in combination with necessary but ototoxic chemotherapeutics like cisplatin. These applications leverage the compound's validated in vivo activity to move beyond correlative studies toward functional intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ020411 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.